molecular formula C11H16N2O2 B3088007 2-N-CBZ-propane-1,2-diamine CAS No. 1179533-31-3

2-N-CBZ-propane-1,2-diamine

Cat. No. B3088007
M. Wt: 208.26 g/mol
InChI Key: GGFHGJCSVCTZJU-UHFFFAOYSA-N
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Description

“2-N-CBZ-propane-1,2-diamine” is an organic compound with the CAS Number: 1179533-31-3 . It has a molecular weight of 208.26 and its linear formula is C11H16N2O2 .


Molecular Structure Analysis

The InChI code for “(S)-2-N-CBZ-propane-1,2-diamine” is 1S/C11H16N2O2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3, (H,13,14)/t9-/m0/s1 .

Scientific Research Applications

Complexation and Host-Guest Chemistry

A study on the complexation thermodynamics of cucurbit[6]uril with various aliphatic amines, including diamines, using isothermal calorimetric titration reveals insights into the stability constants, reaction enthalpy, and entropy for these complexes. This research highlights the significant role of entropy in the formation of strong 1:1 complexes with cucurbit[6]uril, demonstrating the potential of these compounds in supramolecular chemistry applications (Rekharsky et al., 2007).

Atmospheric Science and Particle Formation

Investigations into the molecular interactions between methyl-substituted N,N,N',N'-ethylenediamines, propane-1,3-diamine, butane-1,4-diamine, and sulfuric acid highlight their potential role in the initial steps of new particle formation in the atmosphere. The study compares reaction Gibbs free energies with those involving ammonia and other monoamines, suggesting diamines could be key species in atmospheric processes (Elm et al., 2016).

Synthetic Chemistry and Catalysis

The synthesis of optically active heterocyclic compounds through the preparation of 1,3-dinitro derivatives and enzymatic enantioselective desymmetrization of prochiral diamines is another important application. This approach provides a general method for obtaining novel optically active 2-substituted propane-1,3-diamines, showcasing the utility of diamines in the synthesis of complex molecules (Ríos‐Lombardía et al., 2010).

Material Science and CO2 Capture

In the field of material science, studies on the properties of diamines for CO2 capture have been conducted. For example, experimental and modeling studies of bicarbonate-forming amines for CO2 capture reveal the potential of structurally modified diamines as promising absorbents in CO2 absorption processes. This research evaluates diamines in terms of equilibrium CO2 solubility and pKa, demonstrating their efficiency and regenerability for CO2 capture (Xiao et al., 2020).

Polymers and Advanced Materials

The synthesis and characterization of polyamides incorporating furan moieties and their homologues, using 2,2'-bis(5-chloroformyl 2-furyl) propane and various aromatic diamines, illustrate the application of diamines in the development of novel polymeric materials. The study investigates the effects of various factors on the polycondensation process and the resulting polyamides' properties, such as thermal stability and chain length, underscoring the versatility of diamines in materials science (Abid et al., 2004).

properties

IUPAC Name

benzyl N-(1-aminopropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFHGJCSVCTZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-N-CBZ-propane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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